Methyl 2-(3-iodo-4-methoxyphenyl)acetate

説明

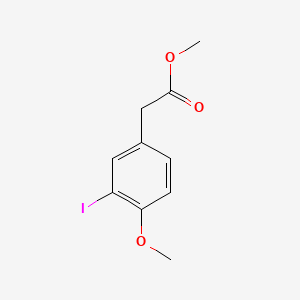

Methyl 2-(3-iodo-4-methoxyphenyl)acetate is an organic ester featuring a phenyl ring substituted with iodine (at position 3) and methoxy (at position 4) groups, linked to a methyl acetate moiety. Its molecular formula is C₁₀H₁₁IO₃, with a molecular weight of 306.10 g/mol (calculated based on structural analogs like Methyl (4-iodophenyl)acetate ). The compound is synthesized via catalytic methods, such as bismuth triflate [Bi(OTf)₃]-mediated coupling reactions, as demonstrated in the synthesis of structurally related ethyl 2-benzamido derivatives .

特性

CAS番号 |

124840-58-0 |

|---|---|

分子式 |

C10H11IO3 |

分子量 |

306.099 |

IUPAC名 |

methyl 2-(3-iodo-4-methoxyphenyl)acetate |

InChI |

InChI=1S/C10H11IO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 |

InChIキー |

XPFGJRYNJUCBKC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(=O)OC)I |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-(3-iodo-4-methoxyphenyl)acetate, enabling comparative analysis of their properties, synthesis, and applications:

Methyl (4-iodophenyl)acetate

- Structure : Features a para-iodo substituent on the phenyl ring.

- Molecular Formula : C₉H₉IO₂; MW : 276.07 g/mol .

- Synthesis : Prepared via esterification of 4-iodophenylacetic acid.

- Key Differences: The absence of a methoxy group and the iodine position (para vs.

Methyl 2-(3-fluoro-4-methylphenyl)acetate

- Structure : Contains fluoro (position 3) and methyl (position 4) groups.

- Molecular Formula : C₁₀H₁₁FO₂; MW : 182.19 g/mol .

- Synthesis : Likely synthesized via Friedel-Crafts alkylation or fluorination of precursor esters.

- Key Differences : The smaller fluorine atom and methyl group result in lower molecular weight and increased hydrophobicity compared to the iodine- and methoxy-substituted analog .

Methyl 2-thienylacetate

- Structure : Replaces the phenyl ring with a thienyl (sulfur-containing heterocycle) group.

- Molecular Formula : C₇H₈O₂S; MW : 156.20 g/mol .

- Applications : Used in agrochemicals and fragrances due to the thienyl group’s electron-rich nature.

- Key Differences : The thienyl moiety introduces π-conjugation differences and sulfur-based reactivity, diverging from the iodine/methoxy-substituted phenyl system .

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

- Structure : Hydroxy (position 4) and methoxy (position 3) groups; carboxylic acid instead of ester.

- Molecular Formula : C₉H₁₀O₄; MW : 182.18 g/mol .

- Applications : Intermediate in synthesizing bioactive molecules (e.g., vanillin derivatives).

- Key Differences : The carboxylic acid functionality increases polarity and hydrogen-bonding capacity, contrasting with the ester’s lipophilicity .

Methyl 2-phenylacetoacetate

- Structure : Contains a β-ketoester group (CH₃COCO₂Me) linked to a phenyl ring.

- Applications : Precursor in amphetamine synthesis and β-ketoester-mediated condensations .

- Key Differences: The β-ketoester group enables enolate formation and nucleophilic reactivity, absent in the iodine/methoxy-substituted acetate .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₀H₁₁IO₃ | 306.10 | 3-I, 4-OCH₃ |

| Methyl (4-iodophenyl)acetate | C₉H₉IO₂ | 276.07 | 4-I |

| Methyl 2-(3-fluoro-4-methylphenyl)acetate | C₁₀H₁₁FO₂ | 182.19 | 3-F, 4-CH₃ |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | C₉H₁₀O₄ | 182.18 | 4-OH, 3-OCH₃, -COOH |

Key Findings and Insights

- Iodine vs. Halogen Substituents : The iodine atom in this compound provides a heavy atom effect useful in X-ray crystallography and a handle for Suzuki-Miyaura cross-coupling, unlike fluorine or methyl groups .

- Ester vs. Acid Functionality : The ester group enhances membrane permeability compared to carboxylic acids, making it preferable in prodrug design .

- Stereoelectronic Effects : Methoxy groups act as electron-donating substituents, directing electrophilic substitutions to specific positions on the aromatic ring, while iodine’s steric bulk limits certain reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。